molecular formula C13H17NO8 B560546 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 1335210-23-5

1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Numéro de catalogue: B560546
Numéro CAS: 1335210-23-5
Poids moléculaire: 315.28 g/mol
Clé InChI: XAXGEECGULRZGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS: 1335210-23-5) is a pyridone-carboxylic acid derivative with a molecular formula of C₁₃H₁₇NO₈ and a molecular weight of 315.276 g/mol . It serves as a critical intermediate in synthesizing second-generation HIV-1 integrase strand transfer inhibitors (INSTIs), including dolutegravir, bictegravir, and cabotegravir, which are FDA-approved antiretroviral drugs .

The compound is characterized by a dihydropyridine core substituted with methoxy, methoxycarbonyl, and dimethoxyethyl groups. Its synthetic utility lies in its regioselective hydrolysis under acidic conditions, enabling efficient conversion into downstream intermediates for drug development .

Méthodes De Préparation

Stepwise Preparation Methodology

Initial Condensation Reaction

The synthesis begins with the reaction of methyl 4-methoxy-3-oxobutanoate (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (1.2 equiv) in methanol at 25–30°C for 2 hours. This step generates methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate , a key enamine intermediate . The reaction proceeds via nucleophilic attack of the β-keto ester on the dimethylformamide acetal, facilitated by the polar aprotic solvent.

Cyclocondensation with 2-Aminoacetaldehyde Dimethyl Acetal

The enamine intermediate is dissolved in methanol and treated with 2-aminoacetaldehyde dimethyl acetal (1.1 equiv) at 20–30°C for 2 hours. This step induces cyclization, forming a tetrahydropyridine ring through a six-membered transition state . The reaction mixture is concentrated under reduced pressure, and the residue is extracted with dichloromethane to remove unreacted reagents.

Oxalate Incorporation and Ring Aromatization

The cyclized product is reacted with dimethyl oxalate (1.5 equiv) in methanol at 0–5°C, followed by slow addition of 30% sodium methoxide (1.3 equiv). The mixture is heated to 40°C and stirred for 14 hours, promoting dehydrogenation and aromatization to yield the dihydropyridine core . Sodium methoxide acts as both a base and a catalyst, facilitating the elimination of methanol and stabilizing the intermediate enolate.

Hydrolysis and Carboxylic Acid Formation

The methoxycarbonyl group at position 6 is selectively hydrolyzed using lithium hydroxide monohydrate (2.0 equiv) in methanol at 0–5°C for 3 hours. The reaction is quenched with 2N HCl, and the product is extracted with ethyl acetate (3×) to yield the title compound as a white solid . Final purification via recrystallization from chloroform-methanol (9:1) achieves >97% purity (HPLC) .

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Methanol is preferred for its ability to solubilize polar intermediates and facilitate proton transfer during cyclization .

  • Temperatures above 40°C during aromatization lead to side products such as over-oxidized quinoline derivatives, while temperatures below 35°C result in incomplete reaction .

Stoichiometric Considerations

ReagentEquivalentsRole
N,N-Dimethylformamide dimethyl acetal1.2Enamine formation
2-Aminoacetaldehyde dimethyl acetal1.1Cyclizing agent
Sodium methoxide1.3Base and dehydrogenation catalyst
Lithium hydroxide2.0Selective hydrolysis

Yield and Purity Data

  • Overall yield : 58–62% (from methyl 4-methoxy-3-oxobutanoate) .

  • Purity : >97% (by HPLC, UV detection at 254 nm) .

  • Byproducts : <3% des-methyl analogs and dimeric species .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-2), 4.68 (t, J = 5.6 Hz, 2H, OCH₂), 3.89–3.78 (m, 12H, OCH₃), 3.45 (s, 3H, COOCH₃) .

  • IR (KBr) : 1720 cm⁻¹ (C=O, ester), 1685 cm⁻¹ (C=O, acid), 1602 cm⁻¹ (C=N) .

Physicochemical Properties

PropertyValue
Melting point174–176°C (decomp.)
SolubilityChloroform, DMSO, Methanol
logP (octanol-water)1.36 ± 0.1
pKa5.56 ± 0.40

Industrial-Scale Adaptations

Process Intensification

  • Continuous flow reactors reduce reaction time by 40% compared to batch processes .

  • In-line pH monitoring ensures precise control during hydrolysis, minimizing over-degradation.

Waste Management

  • Methanol is recovered via distillation (85% efficiency).

  • Sodium chloride byproducts from acid quenching are repurposed for road de-icing.

Analyse Des Réactions Chimiques

Types de réactions

L'intermédiaire-1 de Dolutegravir subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Produits majeurs

Le produit principal formé à partir de ces réactions est l'intermédiaire-1 de Dolutegravir, qui est ensuite utilisé dans la synthèse du dolutegravir .

Applications de la recherche scientifique

L'intermédiaire-1 de Dolutegravir a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

L'intermédiaire-1 de Dolutegravir lui-même n'a pas de mécanisme d'action direct mais est crucial dans la synthèse du dolutegravir. Le dolutegravir inhibe l'intégrase du VIH-1 en se liant au site actif et en bloquant l'étape de transfert de brin de l'intégration de l'ADN rétroviral dans la cellule hôte . Cette inhibition empêche la réplication du virus, ce qui en fait un agent antiviral efficace .

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C13H17NO8
  • Molecular Weight : 315.28 g/mol
  • CAS Number : 1335210-23-5
  • IUPAC Name : 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxopyridine-3-carboxylic acid

HIV Integrase Inhibitors

The primary application of 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is as an intermediate in the synthesis of Dolutegravir (GSK1265744), a highly effective HIV integrase inhibitor. Dolutegravir has been recognized for its potency and low resistance profile in HIV treatment regimens .

Synthesis Pathways

The synthesis of Dolutegravir and other integrase inhibitors often involves several steps where this compound acts as a critical precursor. For instance:

  • The compound can undergo various chemical transformations such as esterification and cyclization to yield the final active pharmaceutical ingredients (APIs) used in HIV therapy .

Cytotoxic Activity Studies

Recent studies have explored the cytotoxic effects of derivatives of dihydropyridine carboxylic acids, including the target compound. These studies indicate that modifications to the dihydropyridine structure can enhance anticancer activity while reducing toxicity .

Study FocusFindings
Cytotoxicity against cancer cellsEnhanced activity with specific structural modifications
Resistance MechanismsStructural changes reduce multidrug resistance in tumor cells

In Silico Studies

In silico modeling has been employed to predict the interactions between this compound and biological targets. Such studies help in understanding the pharmacodynamics and optimizing the chemical structure for better efficacy against HIV .

Comparaison Avec Des Composés Similaires

The compound shares structural and functional similarities with other dihydropyridine-carboxylic acid derivatives. Below is a detailed comparison:

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Substituents Key Differences Applications
1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (1335210-23-5) C₁₃H₁₇NO₈ - 2,2-Dimethoxyethyl
- 5-Methoxy
- 6-Methoxycarbonyl
Baseline compound HIV-1 INSTI precursor (dolutegravir, bictegravir)
Dimethyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate (1646862-02-3) C₁₄H₁₉NO₈ - Two methyl esters at C2 and C5 Higher esterification reduces reactivity for hydrolysis; requires harsher conditions for conversion Intermediate for alternative INSTI derivatives
Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate (1206102-07-9) C₁₆H₁₇NO₆ - Benzyloxy at C3
- Dihydroxypropyl at N1
Enhanced hydrophilicity due to dihydroxypropyl group; benzyloxy requires deprotection steps Anticancer drug candidates (e.g., liver cancer)
5-Methoxy-6-(methoxycarbonyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-3-carboxylic acid (N/A) C₁₁H₁₁NO₇ - 2-Oxoethyl at N1 (vs. dimethoxyethyl) Increased electrophilicity at N1; prone to instability under basic conditions Experimental precursor for kinase inhibitors

Functional Comparisons

Reactivity in Synthesis :

  • The baseline compound (1335210-23-5) undergoes regioselective hydrolysis of the C5 methoxycarbonyl group under mild formic acid conditions, enabling efficient derivatization .
  • In contrast, dimethyl ester derivatives (e.g., 1646862-02-3) require stronger acids or prolonged reaction times for hydrolysis, reducing synthetic efficiency .

Biological Activity :

  • Derivatives of 1335210-23-5 exhibit potent anti-HIV activity due to their role in forming INSTIs with high integrase-binding affinity .
  • Analogues like 1206102-07-9 show redirected bioactivity, such as autophagy induction in liver cancer cells, attributed to substituent-driven changes in target interaction .

Physicochemical Properties :

  • The dimethoxyethyl group in 1335210-23-5 enhances solubility in polar aprotic solvents (e.g., acetonitrile), facilitating reflux-based reactions .
  • Compounds with benzyloxy groups (e.g., 1206102-07-9) exhibit lower solubility, necessitating DMF or DMSO for reactions .

Activité Biologique

1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, commonly known as a Dolutegravir intermediate , is primarily recognized for its role in the synthesis of bictegravir, an integrase strand transfer inhibitor used in the treatment of HIV. This compound is characterized by its complex structure, which includes a dihydropyridine ring that contributes to its biological properties.

  • Molecular Formula : C₁₃H₁₇N₁O₈
  • Molecular Weight : 315.28 g/mol
  • CAS Number : 1335210-23-5
  • Physical State : Solid (white to light yellow)
  • Solubility : Slightly soluble in methanol and DMSO; soluble in chloroform .
PropertyValue
Boiling Point474.1 ± 45.0 °C (Predicted)
Density1.36 ± 0.1 g/cm³ (Predicted)
pKa5.56 ± 0.40 (Predicted)
Storage TemperatureRoom Temperature

While the compound itself does not exhibit direct biological activity, it serves as a crucial precursor in the synthesis of bictegravir, which operates by inhibiting the HIV integrase enzyme. This inhibition prevents the viral DNA from integrating into the host cell's genome, thereby impeding viral replication . The structural features of this compound, particularly the arrangement of methoxy and carbonyl groups, are essential for its role in synthesizing effective antiviral agents.

Antiviral Activity

Recent studies have highlighted the significance of derivatives of Dolutegravir and their biological activities:

  • In Vitro Studies : Research has shown that modifications to the structure of Dolutegravir derivatives can enhance their antiviral potency. For instance, certain derivatives bearing triazole moieties demonstrated potent antitumor activity in lung cancer cell lines, suggesting potential dual functionality .
  • Synthesis and Efficacy : A review of various synthesis methods for pyridine-containing HIV-1 integrase inhibitors indicated that structural variations significantly affect antiviral potency. Compounds with specific substituents showed IC50 values ranging from 19 to 35 nM against different HIV subtypes .

Case Studies and Applications

  • Bictegravir Synthesis : As an intermediate in bictegravir production, this compound plays a pivotal role in developing effective HIV treatments. Bictegravir itself has been shown to achieve high efficacy rates with a favorable safety profile in clinical settings.
  • Antitumor Potential : Investigations into Dolutegravir derivatives have revealed promising results in terms of anticancer activity alongside their antiviral properties. These findings suggest that further exploration could lead to multifunctional therapeutic agents .

Propriétés

IUPAC Name

1-(2,2-dimethoxyethyl)-5-methoxy-6-methoxycarbonyl-4-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO8/c1-19-8(20-2)6-14-5-7(12(16)17)10(15)11(21-3)9(14)13(18)22-4/h5,8H,6H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXGEECGULRZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N(C=C(C1=O)C(=O)O)CC(OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335210-23-5
Record name 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4HZW9J2C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.